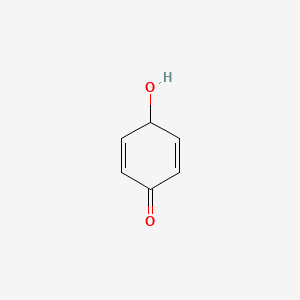

4-Hydroxycyclohexa-2,5-dien-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxycyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIJXDCTUKJHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274666 | |

| Record name | 4-hydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4323-21-1 | |

| Record name | 4-hydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxycyclohexa 2,5 Dien 1 One and Its Derivatives

Strategies for the Synthesis of the Core Skeleton

The construction of the fundamental 4-hydroxycyclohexa-2,5-dien-1-one framework is achieved through methods that form the cyclic dienone structure.

A primary and direct route to quinols involves the oxidative dearomatization of phenolic compounds. researchgate.net This transformation breaks the aromaticity of the starting phenol (B47542) to generate the non-aromatic cyclohexadienone ring. Hypervalent iodine reagents, particularly those containing iodine in the +5 oxidation state (I(V)), have emerged as highly effective for this purpose due to their mild reaction conditions and high regioselectivity. thieme-connect.denih.gov

Reagents such as 2-iodoxybenzoic acid (IBX) and its stabilized formulation (SIBX) can selectively oxidize substituted phenols at the ortho or para position. nih.govmdpi.com For the formation of p-quinols (4-hydroxycyclohexa-2,5-dien-1-ones), the oxidation must occur at the para position of the phenol. However, the regioselectivity (ortho vs. para oxidation) is a significant challenge. thieme-connect.de I(V) reagents often favor ortho-oxidation through a proposed mechanism involving intramolecular oxygen delivery. nih.gov In cases where the para-position of a phenol is blocked, oxidation may be directed to the ortho position to form o-quinols. thieme-connect.de Conversely, certain iodine(III) reagents like PhI(O2CCF3)2 tend to favor the formation of p-quinone products unless the para-position is already substituted. nih.gov

Biocatalytic oxidative dearomatization presents an alternative, leveraging the high site- and stereoselectivity of enzymes like flavin-dependent monooxygenases (FDMOs). researchgate.net

Examples of Oxidative Dearomatization of Phenols

| Starting Phenol | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Alkyl phenols | I(V) Reagents (e.g., IBX) | o-Quinols | nih.gov |

| Electron-donating substituted phenols | IBX | o-Quinones | thieme-connect.de |

| 2- acs.org-helicenol | IBX | acs.orghelicene o-quinone | nih.gov |

| Resorcinol substrates | Flavin-dependent monooxygenases (e.g., TropB) | Ortho-quinol products | researchgate.net |

Another effective strategy for synthesizing 4-substituted-4-hydroxycyclohexa-2,5-dien-1-ones involves the 1,2-addition of nucleophiles to a protected p-quinone, typically a quinone monoketal. nih.govacs.org This approach circumvents the direct handling of potentially unstable quinones and allows for the introduction of a wide variety of substituents at the C4 position.

The process generally involves the reaction of a p-benzoquinone derivative with an alcohol (like ethylene (B1197577) glycol) under acidic conditions to form the corresponding quinone ketal, which protects one of the carbonyl groups. Subsequently, a carbon-based nucleophile, such as an organolithium or Grignard reagent, is added to the unprotected carbonyl group. The final step is an acidic workup, which deprotects the ketal to reveal the second carbonyl and furnish the desired 4-substituted quinol. nih.govacs.org This method has been successfully used to synthesize a series of heteroaromatic- and aromatic-substituted quinols. nih.gov

A related indium-mediated protocol allows for the chemoselective allylation of 1,4-quinones to produce 4-allyl-4-hydroxycyclohexa-2,5-dienone derivatives. psu.edu

Synthesis via Addition to Quinone Precursors

| Precursor | Reagent/Nucleophile | Product | Reference |

|---|---|---|---|

| Quinone ketal | Lithiated aromatic moiety | 4-Aromatic-substituted-4-hydroxycyclohexa-2,5-dien-1-one | nih.govacs.org |

| 1,4-Quinones | Allyl indium halide | 4-Allyl-4-hydroxycyclohexa-2,5-dienone | psu.edu |

| Cyclohexanedione monoketal | Nitrosobenzene, L-proline | (R)-4-hydroxycyclohex-2-enone | researchgate.net |

Modular routes construct the cyclohexenone core by assembling smaller precursor molecules, often through cascade or domino reactions. These strategies offer a high degree of flexibility in accessing diverse derivatives. For instance, an intramolecular aldol (B89426) reaction of 6-aryl-2,6-hexanediones, catalyzed by a chiral secondary amine, can produce chiral cyclohexenones. rsc.org

A more complex modular approach involves designing substrates that undergo a programmed sequence of reactions. A notable example is the desymmetrization of a 2,5-cyclohexadienone (B8749443) core appended with a 4-nitro-5-styrylisoxazole moiety. rsc.orgrsc.org An initial organocatalytic enantioselective conjugate addition of a nucleophile (like nitromethane) to the styrylisoxazole unit triggers a subsequent intramolecular conjugate addition onto the cyclohexadienone ring. rsc.org This domino sequence rapidly builds molecular complexity and constructs hydrophenanthrene frameworks or unique bridged scaffolds bearing multiple chiral centers. rsc.orgrsc.org

Enantioselective Synthesis of this compound Derivatives

Accessing enantioenriched derivatives of this compound is of significant interest, and several catalytic asymmetric methods have been developed to this end. nih.gov These strategies are crucial for preparing chiral building blocks for the synthesis of complex natural products. nih.gov

One of the most powerful strategies for the enantioselective synthesis of cyclohexenone derivatives is the desymmetrization of a prochiral 4,4-disubstituted 2,5-cyclohexadienone. nih.govnih.gov In this approach, a chiral catalyst selectively directs a reaction to one of the two enantiotopic double bonds of the symmetrical dienone, thereby breaking the molecule's symmetry and establishing a new stereocenter. nih.gov

Various transformations have been employed for desymmetrization, including:

Biocatalytic Hydrogenation : Ene-reductases, such as OPR3 and YqjM from Bacillus subtilis, have been used for the desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones. acs.orgrsc.org This method produces chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org

Conjugate Addition : Organocatalytic conjugate addition reactions can initiate a domino sequence that results in desymmetrization, as seen in the reaction of nitromethane (B149229) with cyclohexadienones bearing a 4-nitro-5-styrylisoxazole group. rsc.orgrsc.org

Enantioselective Reduction : A chiral bisphosphine-CuI complex can be used to achieve the enantioselective reduction of prochiral 2,5-cyclohexadienones to chiral 2-cyclohexenones. nih.gov

Cycloaddition Reactions : The desymmetrization can also be accomplished via a catalytic, enantioselective [4+2] cycloaddition of a diene, such as cyclopentadiene (B3395910), to the prochiral cyclohexadienone. nih.gov

Enantioselective Desymmetrization of 2,5-Cyclohexadienones

| Substrate Type | Catalyst/Reagent | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4,4-disubstituted 2,5-cyclohexadienones | Ene-reductase OPR3 or YqjM | Asymmetric Hydrogenation | Up to >99% | acs.org |

| 2,5-cyclohexadienone-tethered 4-nitro-5-styrylisoxazole | Organocatalyst (e.g., thiourea-based) | Domino Conjugate Addition | Up to >99.5:0.5 er | rsc.orgrsc.org |

| Prochiral 4,4-disubstituted 2,5-cyclohexadienones | Chiral bisphosphine-CuI complex | Enantioselective Reduction | Not specified | nih.gov |

| Prochiral 4,4-disubstituted 2,5-cyclohexadienones | Chiral Lewis Acid | [4+2] Cycloaddition | Not specified | nih.gov |

Kinetic resolution is an alternative strategy for obtaining enantioenriched cyclohexadienones from a racemic mixture. acs.orgnih.gov This method relies on a chiral catalyst that reacts at different rates with the two enantiomers of the substrate. The slower-reacting enantiomer can then be recovered in enantioenriched form.

A proof-of-principle for this approach has been demonstrated using the organocatalytic thiol-Michael addition to racemic para-quinols. acs.orgnih.gov Chiral bifunctional thiourea (B124793) catalysts were employed to promote the addition of a thiol nucleophile (e.g., 2-thionaphthalene) to the cyclohexadienone. acs.orgnih.gov The reaction proceeds faster with one enantiomer, leaving the other enantiomer unreacted and thus resolved from the mixture. The selectivity of this kinetic resolution was found to be highly dependent on the substitution pattern of the quinol substrate. nih.gov While still an emerging area, kinetic resolution offers a complementary approach to asymmetric dearomatization and desymmetrization for accessing valuable chiral cyclohexadienone building blocks. acs.orgnih.gov

Enantioselective Preparation through Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that introduces two hydrogen atoms across a double bond with a high degree of three-dimensional spatial control, yielding a chiral product as a single enantiomer. wikipedia.org This selectivity is imparted by a chiral catalyst rather than the substrate itself. wikipedia.org For the synthesis of enantiomerically pure derivatives of this compound, this method is of significant interest, although direct examples are not extensively documented. The principles are well-established through the asymmetric hydrogenation of analogous aromatic and heteroaromatic systems, such as quinolines. wikipedia.orgnih.gov

The process typically employs transition metal catalysts, most notably Iridium (Ir) and Rhodium (Rh), complexed with chiral ligands. rsc.orgrsc.org These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to high enantioselectivity. For instance, Ir-catalyzed asymmetric hydrogenation of quinoline (B57606) derivatives has been achieved with excellent enantioselectivities (up to 98% ee) and high yields by adjusting the reaction solvent. rsc.org Similarly, tethered rhodium complexes have been used for the asymmetric transfer hydrogenation of 4-quinolone derivatives, yielding the corresponding alcohols with high enantiomeric excess. rsc.org

The choice of metal, ligand, and reaction conditions is critical for achieving high efficiency and selectivity. Common hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like formic acid/triethylamine mixtures. rsc.org The success in the asymmetric hydrogenation of quinolines and quinolones suggests a viable pathway for the enantioselective reduction of the enone system in substituted this compound precursors. nih.govnih.govcapes.gov.br

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Quinolines (as model substrates)

| Catalyst Metal | Chiral Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Iridium (Ir) | Diphosphinite | Quinolines | Up to 94% | nih.gov |

| Rhodium (Rh) | Tethered Complex | 4-Quinolone Derivatives | Excellent | rsc.org |

| Iridium (Ir) | Not Specified | 2-Alkenyl Quinolines | High | nih.gov |

Functionalization and Derivatization Pathways

The this compound core, also known as a p-quinol, is a versatile platform for building more complex molecules. Its conjugated dione (B5365651) structure and functional groups offer multiple sites for derivatization.

Sonogashira Coupling for Arylsulfonylindolyl-Substituted Derivatives

The Sonogashira reaction is a robust cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex, with a copper(I) co-catalyst, and requires a mild base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of complex molecules, including natural products like indole (B1671886) alkaloids. libretexts.org

To prepare arylsulfonylindolyl-substituted derivatives of this compound, a halo-substituted p-quinol would serve as the halide partner in the coupling reaction. The other partner would be a terminal alkyne attached to an arylsulfonylindole moiety. The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. youtube.com This allows for selective reactions if multiple different halides are present. wikipedia.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. wikipedia.org

Table 2: General Components of the Sonogashira Coupling Reaction

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Facilitates oxidative addition/reductive elimination | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | mdpi.com |

| Co-catalyst | Forms copper acetylide intermediate | Copper(I) iodide (CuI) | |

| Base | Neutralizes HX byproduct, promotes acetylide formation | Triethylamine (Et₃N), Diethylamine (Et₂NH) | wikipedia.org |

| Substrate 1 | Electrophile | Aryl/Vinyl Iodides, Bromides, or Triflates | wikipedia.org |

Copper-Catalyzed Huisgen Cycloaddition Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential example of "click chemistry," a class of reactions known for their reliability, high yield, and simplicity. nih.govjetir.org This reaction joins a molecule containing an azide (B81097) with another containing a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. jenabioscience.com

The this compound scaffold can be readily incorporated into larger, more complex structures using this methodology. This requires the initial synthesis of a quinol derivative bearing either an azide or a terminal alkyne functionality. This "clickable" quinol can then be conjugated to a wide variety of other molecules (peptides, polymers, fluorophores) that have the complementary functional group. The reaction conditions are mild, often proceeding at room temperature in a range of solvents, including water, and are tolerant of many other functional groups. jetir.org

Table 3: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference |

|---|---|---|

| Reactants | A terminal alkyne and an organic azide. | nih.gov |

| Product | A 1,4-disubstituted 1,2,3-triazole. | nih.gov |

| Catalyst | A Copper(I) species. | rsc.org |

| Regioselectivity | Highly specific for the 1,4-isomer, unlike the thermal reaction which gives a mixture of 1,4- and 1,5-isomers. | nih.gov |

| Reaction Conditions | Mild, often at room temperature, and compatible with aqueous environments. | jetir.org |

| Scope | Extremely broad, used in bioconjugation, materials science, and drug discovery. | nih.gov |

Michael Addition Reactions for Complex Molecule Construction

The Michael reaction is a conjugate addition (or 1,4-addition) of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The this compound structure is an excellent Michael acceptor due to its conjugated enone systems. The electrophilic character at the β-carbon of the double bond allows for the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com

This reaction is fundamental for constructing complex molecules, as it allows for the addition of a wide range of stabilized nucleophiles (Michael donors). libretexts.org The mechanism involves three main steps: deprotonation of the donor to form a nucleophile (often an enolate), nucleophilic attack at the β-carbon of the acceptor, and subsequent protonation. masterorganicchemistry.com The use of chiral organocatalysts can render the Michael addition asymmetric, leading to the formation of products with high enantiomeric purity, which is crucial in drug design and synthesis. nih.gov

Table 4: Representative Donors and Acceptors for the Michael Reaction

| Role | Class of Compound | Specific Examples | Reference |

|---|---|---|---|

| Michael Acceptor | α,β-Unsaturated Carbonyl | This compound, Propenal | masterorganicchemistry.comlibretexts.org |

| Michael Donor | Active Methylene (B1212753) Compounds | Malonic esters, β-Ketoesters, Nitroalkanes | organic-chemistry.org |

| Michael Donor | Enolates | Ketone or aldehyde derived enolates | masterorganicchemistry.com |

| Michael Donor | Other Nucleophiles | Amines, Thiols, Organocuprates | masterorganicchemistry.com |

Quinone Alkylation Using Organometallic Reagents

The direct addition of organometallic reagents to the carbonyl group of a quinone is a primary method for synthesizing 4-substituted-4-hydroxycyclohexa-2,5-dien-1-ones (quinols). capes.gov.bracs.org This reaction involves the nucleophilic attack of the organometallic's carbanionic component on one of the electrophilic carbonyl carbons of the quinone ring.

While common organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents can be used, they often present challenges such as low reactivity, or side reactions like reduction and enolization, due to their high basicity. nii.ac.jpyoutube.com Furthermore, controlling the reaction to achieve selective mono-addition can be difficult. youtube.com

Research has shown that organocadmium reagents (R₂Cd) are particularly effective for this transformation. capes.gov.bracs.org They react with p-benzoquinone to yield quinols cleanly and in good yields, largely avoiding the formation of di-addition or hydroquinone (B1673460) byproducts. capes.gov.bracs.org This method is general for primary alkyl, secondary alkyl, and aryl organocadmium reagents. Other approaches involve the use of ate complexes, such as trialkylzinc(II) ate complexes, which can enhance selectivity in the alkylation of ketones. nii.ac.jp

Table 5: Comparison of Organometallic Reagents for Quinone Alkylation

| Organometallic Reagent | General Formula | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Organocadmium | R₂Cd | High yield, selective monoalkylation, minimal byproducts | Toxicity of cadmium compounds | capes.gov.bracs.org |

| Grignard Reagent | RMgX | Readily available | Can lead to reduction, enolization, and di-addition | nii.ac.jp |

| Organolithium | RLi | Highly reactive | Strong basicity can cause side reactions, poor selectivity | nii.ac.jp |

Chemical Reactivity and Transformation Mechanisms

Acid-Catalyzed Rearrangements

In the presence of acid, 4-hydroxycyclohexa-2,5-dienones undergo characteristic rearrangements, most notably the dienone-phenol rearrangement. The course of these reactions is dictated by substitution patterns and reaction conditions.

The dienone-phenol rearrangement is a cornerstone reaction of 4,4-disubstituted cyclohexadienones, converting them into stable 3,4-disubstituted phenols under acidic conditions. wikipedia.orgslideshare.netyoutube.com The primary driving force for this intramolecular process is the formation of a thermodynamically stable aromatic ring. pw.liveijrar.orgyoutube.com

The rearrangement is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst, such as sulfuric acid in acetic anhydride. pw.live This initial step generates a carbocation intermediate that is stabilized by the delocalization of the positive charge across the conjugated system. slideshare.netpw.live One of the key resonance structures places the positive charge on a carbon atom adjacent to the highly substituted C4 position, setting the stage for a subsequent carbocation rearrangement. pw.live This reactive intermediate is also described as a phenoxylium ion, which is central to the migration step.

The critical step of the mechanism involves a 1,2-shift of one of the substituents from the C4 position to the adjacent, electron-deficient carbon (C3). ijrar.orgyoutube.com This migration is an intramolecular process. ijrar.org The relative tendency of different substituents to migrate, known as their migratory aptitude, determines the product distribution when the two C4 substituents are different. The stability of the resulting carbocation intermediate influences which group is more likely to shift. wikipedia.org Following the migration, a proton is lost, leading to the formation of the aromatic 3,4-disubstituted phenol (B47542). pw.live

The migratory aptitude of various groups has been studied, establishing general trends. For instance, in acid-promoted conditions, the relative migration tendencies often follow patterns such as phenyl > methyl and vinyl > methyl. wikipedia.org

The regioselectivity of the dienone-phenol rearrangement is highly dependent on the substituents present on the cyclohexadienone ring. researchgate.net In systems with different substituents at the C4 position, the group with the higher migratory aptitude will preferentially migrate. wikipedia.org

For 2-hydroxycyclohexa-2,5-dien-1-ones, the rearrangement exhibits distinct regioselectivity. Studies have shown that in the acid-catalyzed rearrangement of 4,4-disubstituted 2-hydroxy- and 2-alkoxycyclohexa-2,5-dien-1-ones, the C4 substituent migrates regioselectively to the C5 position, avoiding the enol double bond. researchgate.net This selectivity can be influenced by the reaction conditions. For example, in bicyclic systems, the choice between migration of an alkyl group versus a ring methylene (B1212753) group can depend on whether the reaction is run in aqueous or non-aqueous acid. youtube.com

Computational studies have also been employed to analyze the energy profiles and transition states for the 1,2-migration of various groups (e.g., H, Me, Et, Ph), providing a theoretical basis for the observed kinetic facility of the migration step. ijrar.org

The table below summarizes outcomes for different substitution patterns.

| Starting Material Class | Catalyst/Conditions | Migrating Group(s) | Product Class | Citation |

| 4,4-Dialkyl Cyclohexadienone | Acid (e.g., H₂SO₄) | Alkyl group | 3,4-Disubstituted Phenol | pw.live |

| 4a-Alkyl-tetrahydronaphthalenone | Aqueous H₂SO₄ or Ac₂O/H₂SO₄ | Alkyl or Methylene | Tetrahydro-naphthol isomers | rsc.org |

| 2-Hydroxy-4,4-disubstituted-cyclohexa-2,5-dienone | Acid | C4-Substituent | 4,5-Disubstituted Catechol | researchgate.net |

| Yne-dienone | Gold-catalyst / Ynamide | Alkyl or Phenyl | 2H-Chromene derivative | researchgate.net |

A competing reaction to the dienone-phenol rearrangement is the quinol-enedione rearrangement. acs.orged.ac.uk This transformation converts para-quinol substrates (structurally related to 4-hydroxycyclohexa-2,5-dienones) into 2-cyclohexene-1,4-diones. acs.orged.ac.uk This rearrangement is effectively mediated by Brønsted acids and its viability has been demonstrated for a variety of quinol derivatives. acs.orged.ac.uk

Kinetic selectivity between the quinol-enedione and the dienone-phenol pathways is a key consideration. For instance, introducing a distal methyl substituent on a quinol was found to increase the kinetic preference for the quinol-enedione rearrangement. acs.org However, certain substrates may fail to rearrange and instead degrade or undergo other side reactions like an oxy-Cope rearrangement if an allyl group is present. acs.org

Dienone-Phenol Rearrangement Mechanisms of 4-Hydroxycyclohexa-2,5-dienones

Umpolung Strategies for Regiodivergent Syntheses

Umpolung, a concept in organic synthesis involving the reversal of the normal reactivity pattern of a functional group, provides a powerful strategy for achieving regiodivergent outcomes from a single starting material. researchgate.netrsc.org This approach has been successfully applied to 4,4-disubstituted 2-hydroxycyclohexa-2,5-dienones to selectively synthesize two different regioisomers of disubstituted catechols. researchgate.net

The standard acid-induced rearrangement of these dienones leads to the migration of a C4 substituent to the C5 position, yielding 4,5-disubstituted catechols. However, by employing an umpolung strategy, the regioselectivity can be completely reversed. Treatment of the same 2-hydroxycyclohexa-2,5-dienone substrates with a hypervalent iodine reagent, such as Phenyliodine(III) bis(trifluoroacetate) (PhI(OCOCF₃)₂), induces the migration of a C4 substituent into the more electron-rich C3 position. This provides exclusive access to 3,4-disubstituted catechols. researchgate.net

This regiodivergent approach enables the highly selective production of two valuable catechol regioisomers from a common intermediate, significantly enhancing synthetic flexibility. researchgate.net

The table below illustrates the regiodivergent synthesis from a common precursor.

| Starting Material | Reagent | Outcome | Product | Citation |

| 4,4-Disubstituted 2-hydroxycyclohexa-2,5-dienone | Acid | Standard Reactivity (Migration to C5) | 4,5-Disubstituted Catechol | researchgate.net |

| 4,4-Disubstituted 2-hydroxycyclohexa-2,5-dienone | PhI(OCOCF₃)₂ | Umpolung (Migration to C3) | 3,4-Disubstituted Catechol | researchgate.net |

Photochemical Reactions

The photochemical behavior of 4-hydroxycyclohexa-2,5-dienones is characterized by a sequence of transformations that lead to the formation of various unsaturated products. Upon photolysis, these compounds initially rearrange to form unsaturated diketones. rsc.org This primary photochemical process sets the stage for subsequent reactions.

The study of the photochemistry of p-benzoquinone, a related compound, reveals that upon photoexcitation, it can generate a triplet state (³PBQ*) through intersystem crossing. nih.gov This excited state is highly reactive and can participate in hydrogen atom transfer or electron transfer reactions, which are fundamental processes that can initiate the types of rearrangements observed in hydroxycyclohexadienones. nih.gov

Dimerization and Higher Associate Formation from Phenoxy Radicals

The chemistry of 4-hydroxycyclohexa-2,5-dien-1-one is intrinsically linked to the formation and reactivity of phenoxy radicals. Phenoxy radicals are key intermediates that can be generated from the oxidation of phenols. nih.govrsc.org These radical species can undergo various reactions, including dimerization and the formation of higher associates, particularly in the absence of other reactive species or potent nucleophiles.

For example, studies on substituted p-quinols, such as 4-methyl-2,6-di-t-butyl-p-quinol, have shown that in non-nucleophilic media, dimer formation is a major reaction pathway. rsc.org This process is consistent with the intermediacy of a phenoxenium ion, a powerful oxidant that can be generated under acidic conditions and leads to the formation of biphenyl (B1667301) derivatives and other coupled products. rsc.org The reaction of phenoxy radicals with each other is a critical step in the oxidative coupling of phenols.

The formation of the phenoxy radical itself can be initiated by various means, including enzymatic oxidation or reaction with other radicals. nih.govnih.gov Once formed, the phenoxy radical can be reduced back to the parent phenol by thiols, a process that can generate thiyl and superoxide (B77818) radicals. nih.gov However, in the absence of such trapping agents, the radicals can couple with one another. The self-reaction of phenoxy radicals can lead to the formation of C-C or C-O coupled dimers, which are often thermodynamically stable products.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated diene system within the this compound structure makes it a potential participant in cycloaddition reactions. Its reactivity can be understood by examining the behavior of its close analogue, p-benzoquinone, which is a well-known and reactive dienophile in Diels-Alder reactions. The [4+2] cycloaddition reaction provides a powerful method for the synthesis of complex polycyclic structures.

P-benzoquinone readily reacts with various dienes to form bicyclic adducts. For instance, its reaction with anthracene (B1667546) yields a rigid bicyclic dione (B5365651), 9,10-tetrahydro-9,10[1′,2′]benzenoanthracene-1′,4′(2′H,3′H)-dione. iucr.orgiucr.org The six-membered diketone ring in this adduct adopts a shallow boat conformation. iucr.orgiucr.org

The efficiency of these Diels-Alder reactions can be significantly influenced by the reaction medium. Reactions between cyclopentadiene (B3395910) analogues and p-benzoquinone have been shown to proceed with high yields (83–97%) when conducted in water, surpassing results obtained with catalysts in some cases. rsc.orgresearchgate.net This acceleration in water is attributed to factors including increased polarization and charge transfer between the reacting species due to the polar environment. researchgate.net The versatility of this reaction is demonstrated by its use in synthesizing novel polycyclic cage compounds. rsc.org The presence of the hydroxyl group in this compound would be expected to influence the regio- and stereoselectivity of the cycloaddition compared to the unsubstituted p-benzoquinone, but the fundamental reactivity as a dienophile remains.

Table 1: Examples of Diels-Alder Reactions with p-Benzoquinone as a Dienophile

| Diene | Dienophile | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Cyclopentadiene | p-Benzoquinone | Water | 83–97% | rsc.org, researchgate.net |

| Anthracene | p-Benzoquinone | Thermal addition | Not specified | iucr.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Benzoquinone |

| Unsaturated diketone |

| Unsaturated lactone |

| Quinone O-oxide |

| Dioxirane |

| Phenoxy radical |

| 4-Methyl-2,6-di-t-butyl-p-quinol |

| Phenoxenium ion |

| Thiyl radical |

| Superoxide radical |

| Anthracene |

| 9,10-Tetrahydro-9,10[1′,2′]benzenoanthracene-1′,4′(2′H,3′H)-dione |

| Cyclopentadiene |

Theoretical and Computational Investigations of 4 Hydroxycyclohexa 2,5 Dien 1 One

Quantum Chemical Studies

Quantum chemical methods are fundamental in understanding the intrinsic properties of 4-hydroxycyclohexa-2,5-dien-1-one at the electronic level. These studies provide insights into its geometry, stability, and chemical behavior.

Computational studies, particularly those using density functional theory (DFT) methods like M06-2X, have been used to fully optimize the structure of p-quinol in different solvent environments. rsc.org The calculations confirm a non-planar ring structure. The optimized coordinates from such a study provide the precise spatial arrangement of each atom in the molecule.

Below is a table representing the fully optimized Cartesian coordinates for this compound in a dichloromethane (B109758) (CH2Cl2) solvent model, calculated at the M06-2X level of theory. rsc.org

| Atom | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|

| C | -0.1809739 | 2.1277816 | 0.0000000 |

| C | -0.2122059 | 0.0188356 | 1.2559220 |

| C | -0.2122059 | 0.0188356 | -1.2559220 |

| C | -0.1429329 | -0.8111264 | 0.0000000 |

| C | -0.2122059 | 1.3564806 | -1.2621360 |

| C | -0.2122059 | 1.3564806 | 1.2621360 |

| H | -0.2445669 | 1.9318706 | -2.1835830 |

| H | -0.2445669 | 1.9318706 | 2.1835830 |

| H | -0.2474849 | -0.5480194 | 2.1854660 |

| H | -0.2474849 | -0.5480194 | -2.1854660 |

| O | -0.1489399 | 3.3528756 | 0.0000000 |

| O | 1.1544041 | -1.6244534 | 0.0000000 |

Density Functional Theory (DFT) has become a workhorse for investigating the electronic properties of molecules like this compound. These analyses focus on the distribution of electrons and how this governs the molecule's reactivity. Key parameters derived from DFT calculations include frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges.

The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. ethernet.edu.et For quinone-based systems, DFT calculations are routinely used to predict redox potentials and explore their electronic behavior. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, helps identify the nucleophilic and electrophilic sites within the molecule. For p-quinol, the carbonyl oxygen is an electron-rich (nucleophilic) site, while the carbonyl carbon and the hydrogen of the hydroxyl group are relatively electron-poor (electrophilic).

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom. These charges are instrumental in understanding intermolecular interactions and reaction mechanisms. rsc.org

The table below presents the calculated free energies and Mulliken partial charges for p-quinol. rsc.org

| Property | Value | Notes |

|---|---|---|

| Free Energy (CH2Cl2) | -422.081526 Hartrees | Calculated at T = 298.15 K and 1 atm using the M06-2X functional. rsc.org |

| Free Energy (CH3CN) | -422.083110 Hartrees | |

| Mulliken Charge on O (carbonyl) | -0.457801 | Charges with hydrogens summed into heavy atoms, calculated in CH2Cl2. rsc.org |

| Mulliken Charge on O (hydroxyl) | -0.638531 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static structures to explore the dynamic behavior and potential energy landscapes of molecules.

The non-planar nature of the cyclohexadienone ring means that this compound can exist in different conformations. Conformational searches, often performed using semi-empirical methods followed by higher-level geometry optimizations, are used to identify the most stable conformers. core.ac.uk The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the energy barriers between different conformations and identifying the global minimum energy structure. core.ac.ukscience.gov For p-quinol, the primary conformational flexibility involves the orientation of the hydroxyl group relative to the ring.

This compound and its derivatives are frequently proposed or identified as key reaction intermediates in various chemical transformations, including oxidative dearomatization and Friedel-Crafts alkylations. acs.orgresearchgate.net Computational chemistry is essential for studying the fleeting structures of these intermediates and the transition states that connect them to reactants and products.

Theoretical calculations have been used to model the transition states of reactions where p-quinol acts as an electrophile. acs.org For example, in the Carroll rearrangement, p-quinol acetoacetates undergo a core.ac.ukcore.ac.uk sigmatropic rearrangement, and the feasibility of this reaction is influenced by the steric crowding in the calculated transition state. mdma.ch DFT calculations have been employed to map the free-energy profiles of complex domino reactions involving p-quinol intermediates, identifying the energy barriers for crucial steps like lactonization. nih.gov These studies are vital for understanding reaction mechanisms, regioselectivity, and stereoselectivity. acs.orgnih.gov

Investigation of Intramolecular Interactions

The structure and reactivity of this compound are influenced by intramolecular interactions, primarily concerning the hydroxyl and carbonyl groups. While a direct intramolecular hydrogen bond between the C4-hydroxyl and C1-carbonyl is sterically impossible, the orientation of the hydroxyl group can influence the electronic properties of the dienone system.

More significantly, the hydroxyl group is a key participant in intermolecular hydrogen bonding. Computational models have shown that p-quinol's hydroxyl group can act as a hydrogen-bond donor, interacting with catalysts or other reactants. acs.org In organocatalytic reactions, hydrogen bonding between the quinol's hydroxyl group, a catalyst, and other substrates is proposed to be crucial for activating the molecule and guiding stereoselectivity. acs.orgacs.orgnih.gov DFT calculations of reaction pathways often reveal complex hydrogen-bonding networks where the quinol is a central component, highlighting its ability to direct chemical transformations through these non-covalent interactions. acs.orgnih.gov

Hydrogen Bonding in Quinol Structures

Quinol structures, formally known as 4-hydroxycyclohexa-2,5-dien-1-ones, possess both hydrogen bond donor (the hydroxyl group) and acceptor (the hydroxyl and carbonyl oxygen) functionalities. nih.govncert.nic.in This duality allows for a rich variety of both intermolecular and, in substituted derivatives, intramolecular hydrogen bonding, which significantly influences their physical properties and biological activity. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, quinols frequently engage in extensive intermolecular hydrogen bonding. nih.gov X-ray crystal structure analysis of a related indolylquinol derivative shows that the quinol hydroxyl group participates in intermolecular hydrogen bonds with the carbonyl oxygen atom of an adjacent molecule. researchgate.net This "head-to-tail" arrangement can lead to the formation of stable dimeric synthons or extended networks, a common feature in compounds containing both amide or carboxylic acid groups. nih.govmdpi.com Such interactions are known to stabilize the crystal lattice and influence the physicochemical properties of the bulk material. nih.gov

The strength and effects of these hydrogen bonds can be profound. Electrochemical studies on quinones in aprotic solvents demonstrate that the presence of hydrogen-bonding additives, like alcohols, leads to large positive shifts in reduction potentials, particularly for the second reduction step. acs.org This indicates a strong stabilization of the resulting mono- and dianion products through hydrogen bonding. acs.org

Intramolecular Hydrogen Bonding: While the parent this compound is not configured for strong intramolecular hydrogen bonding, appropriate substitution can create such interactions. For instance, in a crystal structure of an arylsulfonyl-substituted indolylquinol, the quinol hydroxyl group was observed to interact intramolecularly with a sulfonyl oxygen atom. researchgate.net In related o-carbonyl hydroquinones, intramolecular hydrogen bonds (IHBs) are a key structural feature. nih.gov Theoretical studies using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these bonds. nih.govmdpi.com The presence of a bond path and a bond critical point (BCP) between the hydrogen donor and acceptor atoms are key indicators of a hydrogen bond. mdpi.com The strength of these interactions, which are often described as being primarily electrostatic in nature for weaker bonds, can be estimated through various computational methods. nih.govmdpi.com

The table below summarizes key aspects of hydrogen bonding investigated in quinol and related structures.

| Interaction Type | Description | Method of Observation | Key Findings |

| Intermolecular | Quinol hydroxyl group (donor) to carbonyl oxygen (acceptor) of an adjacent molecule. researchgate.net | X-ray Crystallography | Formation of dimeric structures and extended networks, contributing to crystal stability. nih.govresearchgate.net |

| Intermolecular | Stabilization of quinone anions by hydroxylic additives. acs.org | Cyclic Voltammetry | Large positive shifts in reduction potentials, indicating stabilization of reduced species. acs.org |

| Intramolecular | Quinol hydroxyl group (donor) to a suitably positioned acceptor (e.g., sulfonyl oxygen) within the same molecule. researchgate.net | X-ray Crystallography | Can influence molecular conformation and reactivity. researchgate.net |

| Intramolecular | In related o-carbonyl hydroquinones, the phenolic OH forms an IHB with the carbonyl oxygen. nih.gov | DFT, NBO, NMR | The IHB stabilizes the anion radical structure, shifting reduction potentials to less negative values. nih.gov |

Orbital Interactions and Electron Delocalization within the System

The electronic structure of this compound is governed by the conjugated π-system of the dienone ring and the influence of its oxygen substituents. The delocalization of electrons within this system can be understood through the lens of orbital interaction theory, which posits that interactions between filled and empty orbitals lead to molecular stabilization. youtube.comyoutube.com

Resonance and π-Delocalization: The dienone structure features a conjugated system of double bonds, allowing for the delocalization of π-electrons across the ring and the carbonyl group. This delocalization is a stabilizing factor. Computational methods like Natural Bond Orbital (NBO) analysis provide a quantitative description of these electronic interactions. orientjchem.org NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. youtube.com It then analyzes the interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (typically anti-bonding orbitals).

NBO Analysis and Key Interactions: In systems analogous to quinols, significant stabilization arises from the delocalization of electron density from the oxygen lone pair orbitals (n) into the anti-bonding π* orbitals of the conjugated system (n → π*). nih.gov These interactions are fundamental to the concept of resonance. The energy associated with these donor-acceptor interactions, denoted as E(2), quantifies the extent of delocalization and its contribution to molecular stability. orientjchem.org

For example, in a study of a related piperidin-4-one, NBO analysis was used to investigate charge transfer within the molecule. orientjchem.org Similarly, for orthoquinones, DFT calculations reveal that the highest occupied molecular orbitals (HOMOs) are often composed of oxygen lone pairs combined with carbon p-orbitals of the ring, while the lowest unoccupied molecular orbitals (LUMOs) are dominated by the π-system's anti-bonding orbitals. psu.edu The interaction between these frontier orbitals is crucial for the molecule's chemical reactivity and electronic properties. The addition of an electron, as in a reduction process, populates the LUMO, leading to predictable changes in bond lengths and charge distribution throughout the molecule. psu.edu

The table below outlines the principal types of orbital interactions expected in this compound based on studies of similar structures.

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

| π-Conjugation | π (C=C) | π* (C=C), π* (C=O) | Delocalization of electron density across the dienone ring system, contributing to overall stability. |

| Lone Pair Delocalization | n (Oxygen lone pair) | π* (C=C), π* (C=O) | Key resonance interaction, increases electron density in the ring, influences bond lengths. nih.gov |

| Hyperconjugation | σ (C-H), σ (C-C) | π* (C=C), π* (C=O) | Weaker delocalization effects that contribute to the stability of the molecular framework. |

Advanced Spectroscopic Characterization Techniques for 4 Hydroxycyclohexa 2,5 Dien 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the tautomeric forms of the 4-hydroxycyclohexa-2,5-dien-1-one system. The distinct chemical environments of the protons and carbons in the dienone and the aromatic hydroquinone (B1673460) forms lead to significantly different NMR spectra.

The dienone tautomer, this compound, is expected to show signals corresponding to vinylic protons (C=C-H) and a hydroxyl proton. Due to the molecule's symmetry, two distinct vinylic proton signals would be anticipated. Furthermore, the ¹³C NMR spectrum would be characterized by signals for a carbonyl carbon (C=O), sp²-hybridized carbons of the double bonds, and a unique sp³-hybridized quaternary carbon bearing the hydroxyl group.

In contrast, the aromatic tautomer, hydroquinone, possesses a simple ¹H NMR spectrum due to its high symmetry, typically showing a single peak for the four equivalent aromatic protons. The two hydroxyl protons may appear as a separate singlet, and its chemical shift can be concentration and solvent-dependent. The ¹³C NMR spectrum of hydroquinone is also simple, showing two signals for the two sets of equivalent aromatic carbons.

Studies on related quinone systems often reveal that the equilibrium lies heavily towards the more stable aromatic hydroquinone form, especially in solution. The detection of the this compound tautomer by NMR is challenging as it may only exist as a transient species or in very low concentration. The study of substituted quinols, however, shows that the presence of different functional groups can influence this equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for its Tautomer, Hydroquinone

| Compound | Atom | Predicted/Experimental Chemical Shift (ppm) |

| This compound | Vinylic Protons | Predicted to be in the range of 6.0-7.0 ppm |

| Hydroxyl Proton | Predicted to be variable | |

| Carbonyl Carbon (C=O) | Predicted to be >180 ppm | |

| Vinylic Carbons (C=C) | Predicted to be in the range of 120-150 ppm | |

| Quaternary Carbon (C-OH) | Predicted to be in the range of 65-75 ppm | |

| Hydroquinone (Tautomer) | Aromatic Protons | ~6.66 ppm (in DMSO-d6) hmdb.ca |

| Hydroxyl Protons | ~8.59 ppm (in DMSO-d6) hmdb.ca | |

| Aromatic Carbons (C-O) | ~149.9 ppm | |

| Aromatic Carbons (C-H) | ~115.8 ppm |

Note: Predicted values are based on general chemical shift ranges for similar functional groups. Experimental data for hydroquinone is sourced from the Human Metabolome Database.

X-ray Crystallography for Solid-State Structure Determination and Tautomer Identification

X-ray crystallography provides definitive evidence of molecular structure in the solid state. For the system , crystallographic studies have successfully determined the structure of its most stable tautomer, hydroquinone.

The crystal structure of hydroquinone (referred to as the α-form of quinol) has been determined to be in the rhombohedral space group R-3. rsc.org The unit cell dimensions are a=b= 38.46(2) Å and c= 5.650(3) Å. rsc.orgrsc.org In the solid state, the molecules adopt the fully aromatic 1,4-dihydroxybenzene structure. The crystal packing is characterized by extensive hydrogen bonding between the hydroxyl groups of adjacent molecules, creating complex three-dimensional networks. rsc.orgrsc.org

Two of the three molecules in the asymmetric unit form interpenetrating, open, hydrogen-bonded cageworks, while the third forms double helices around three-fold screw axes. rsc.orgrsc.org This dense packing arrangement confirms that in the crystalline solid state, the compound exists exclusively as the aromatic hydroquinone tautomer. The bond lengths within the benzene (B151609) ring are consistent with those of an aromatic system, showing no evidence of the double and single bond alternation that would characterize the this compound structure. The absence of a crystal structure for the dienone tautomer in literature strongly suggests its instability in the solid form, readily converting to the more thermodynamically stable hydroquinone.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an effective technique for identifying the functional groups present in a molecule and thus for distinguishing between the this compound and hydroquinone tautomers.

The FTIR spectrum of This compound would be expected to show several characteristic absorption bands:

A strong, sharp absorption band for the carbonyl group (C=O) stretch, typically found in the region of 1650-1690 cm⁻¹.

A broad absorption band for the hydroxyl group (O-H) stretch, around 3200-3600 cm⁻¹.

Absorptions for the vinylic C=C stretching, usually appearing in the 1600-1680 cm⁻¹ region.

Signals corresponding to C-O stretching and O-H bending.

In contrast, the FTIR spectrum of the hydroquinone tautomer is distinguished by:

The absence of a carbonyl (C=O) stretching band.

A broad O-H stretching band for the phenolic hydroxyl groups.

Characteristic absorption bands for the aromatic ring C=C stretching, typically seen around 1500 and 1600 cm⁻¹. researchgate.net

A strong band corresponding to the C-O stretching of the phenol (B47542) group, often observed around 1220 cm⁻¹. researchgate.net

Experimental spectra of the stable form align with the structure of hydroquinone. The NIST database shows a spectrum for hydroquinone with a prominent broad O-H stretch and characteristic aromatic ring absorptions, without a distinct ketone C=O stretch. nist.gov This confirms that, under normal conditions for spectral acquisition, the aromatic tautomer is the species observed.

Table 2: Characteristic FTIR Absorption Frequencies for Tautomeric Forms

| Functional Group | Expected Frequency Range (cm⁻¹) | Tautomer |

| Carbonyl (C=O) Stretch | 1650 - 1690 | This compound |

| Vinylic (C=C) Stretch | 1600 - 1680 | This compound |

| Aromatic (C=C) Stretch | ~1500 and ~1600 | Hydroquinone |

| Hydroxyl (O-H) Stretch | 3200 - 3600 (Broad) | Both |

| Phenolic (C-O) Stretch | ~1220 | Hydroquinone |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to the extent of conjugation. The difference in the π-electron systems of this compound and hydroquinone results in distinct UV-Vis spectra.

The This compound tautomer contains a cross-conjugated dienone system. It is expected to exhibit two main types of electronic transitions:

A π → π * transition associated with the conjugated system of double bonds, which would likely result in a strong absorption band.

An n → π * transition, involving the non-bonding electrons on the carbonyl oxygen. This transition is typically weaker and occurs at a longer wavelength.

The hydroquinone tautomer, being an aromatic phenol, has a different chromophore. Its UV-Vis spectrum is characterized by absorptions due to π → π* transitions within the benzene ring. Experimental studies of aqueous hydroquinone show absorption maxima around 220-230 nm and a second band around 290 nm. acs.org

The extended conjugation in the dienone tautomer compared to a simple enone would be expected to shift its main absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. The exact position of λ_max is influenced by the solvent, with polar solvents often causing shifts in the absorption bands of both π → π* and n → π* transitions. youtube.com For instance, studies on phenol, a related chromophore, show absorption maxima at 270 nm in its neutral form and 286 nm for the phenolate (B1203915) anion in water. bgu.ac.il The conversion of hydroquinone's tautomer can be monitored by observing these characteristic changes in the UV-Vis spectrum. researchgate.net

Table 3: Expected and Observed UV-Vis Absorption Maxima (λ_max)

| Compound/Tautomer | Transition Type | Expected/Observed λ_max (nm) | Notes |

| This compound | π → π | Expected >250 | Dependent on solvent and substitution. |

| n → π | Expected >300 | Weaker absorption. | |

| Hydroquinone | π → π* | ~290 (in water) acs.org | Characteristic of the benzenoid system. |

Role in Complex Molecule Synthesis and Chemical Derivatization

Applications as Precursors for Complex Organic Frameworks

The 4-hydroxycyclohexa-2,5-dien-1-one moiety is a key structural framework for the synthesis of complex, polyoxygenated molecules, most notably the withanolides. Withanolides are a class of naturally occurring C-28 steroids built upon an ergostane (B1235598) skeleton, known for their diverse and potent biological activities, including anti-inflammatory and anticancer properties. researchgate.net

The synthesis of these intricate molecules often relies on the strategic introduction of the 4β-hydroxy-2,5-dien-1-one system. For instance, the total synthesis of Withanolide D, a prominent member of this class, has been accomplished using a pregnenolone (B344588) derivative as the starting material. researchgate.net A critical step in this synthetic pathway involves an allyl sulphoxide–sulphenate rearrangement of a 2,4-dien-1-one 6β-sulphoxide. researchgate.net This specific reaction successfully introduces the required 4β-hydroxy-2,5-dien-1-one system, which forms a core part of the final withanolide structure. researchgate.net This synthetic strategy has also been applied to produce other related natural withanolides, such as physalolactone B and deacetyl-physalolactone B, demonstrating the utility of this framework as a common intermediate for a range of complex steroidal compounds. researchgate.net

Strategies for Developing Novel Chemical Pharmacophores Based on Quinol Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for a drug's interaction with a specific biological target, and it is a foundational concept in rational drug design. nih.govyoutube.com The quinol scaffold of this compound provides an excellent platform for developing new pharmacophores because it is synthetically accessible and allows for derivatization at multiple positions. nih.gov Its structure contains both hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl group) features, which are critical for molecular recognition at a receptor site. youtube.comnih.gov

Researchers have successfully developed novel antitumor agents by creating libraries of substituted 4-hydroxycyclohexa-2,5-dien-1-ones. nih.gov In one such study, a series of new heteroaromatic- and aromatic-substituted quinols were synthesized and evaluated for their anticancer activity. nih.gov The general synthetic strategy involved the addition of a lithiated aromatic group to a protected quinone, followed by deprotection to yield the final quinol derivative. nih.gov

This approach led to the discovery of compounds with significant and selective antitumor activity. For example, when the substituent at the 4-position was a fused heterobicyclic structure like benzothiazole (B30560), the resulting molecule showed potent in vitro activity against specific human cancer cell lines. nih.gov The compound 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one demonstrated particularly high potency against colon and breast cancer cell lines. nih.gov Further screening revealed a highly unusual pattern of selectivity, with cytotoxicity concentrated in certain colon and renal cancer cell lines. nih.gov This work exemplifies a key strategy where the quinol scaffold is used as a template, and systematic modification with diverse chemical groups is employed to identify and optimize novel pharmacophores for targeted therapies.

| Compound | Cancer Cell Line | Activity (GI₅₀) |

| 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one | HCT 116 (Colon) | 40 nM |

| 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one | HT 29 (Colon) | 380 nM |

Data sourced from a 2003 study on 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones. nih.gov

Construction of Polycyclic Systems via Derivatization Pathways

The derivatization of the this compound core is a powerful method for constructing complex polycyclic systems. These pathways transform the relatively simple monocyclic quinol into multi-ring structures found in bioactive natural products and novel pharmaceuticals.

One major pathway involves using the quinol framework as a foundational component in the synthesis of steroidal molecules like withanolides. researchgate.net In these syntheses, the dienone system is incorporated into what will become a larger, fused ring system characteristic of the ergostane skeleton. researchgate.net The reactions build upon the existing ring, ultimately leading to the intricate polycyclic structure of the target molecule. researchgate.net

Another effective derivatization pathway involves the direct attachment of other cyclic systems to the quinol ring, creating fused or spiro-fused polycyclic molecules. The synthesis of 4-substituted quinols, where an aromatic or heteroaromatic moiety is attached at the C4 position, is a prime example. nih.gov The synthesis of 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one creates a polycyclic system where the benzothiazole and cyclohexadienone rings are linked. nih.gov This demonstrates how the derivatization of the core quinol structure can lead to the assembly of more complex, multi-ring systems with potent biological activities. nih.gov

Mechanistic Studies of Tautomerism and Isomerization in 4 Hydroxycyclohexa 2,5 Dien 1 One

Keto-Enol Tautomerism in Cyclohexadienone Systems

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol). quora.com In the context of cyclohexadienone systems, this process involves the interconversion between the ketone and its corresponding enol tautomer. Generally, the keto form is more stable and thus predominates in the equilibrium. orgoreview.com This preference is primarily attributed to the greater strength of a carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). orgoreview.com

The interconversion between the keto and enol forms is a rapid process that can be catalyzed by either acids or bases. quora.commasterorganicchemistry.com Under acidic conditions, the process begins with the protonation of the carbonyl oxygen, forming an oxonium ion. Subsequently, a base removes a proton from the alpha-carbon, leading to the formation of the enol. libretexts.org Conversely, under basic conditions, a base first removes an alpha-hydrogen to form an enolate ion, which is then protonated to yield the enol.

However, there are instances where the enol form is favored. This is particularly true for β-dicarbonyl compounds, where the enol form is stabilized by conjugation and intramolecular hydrogen bonding. orgoreview.com In the specific case of 2,4-cyclohexadienone, the enol tautomer is phenol (B47542), an aromatic molecule. The significant stabilization gained from forming an aromatic ring makes phenol the exclusive tautomer present at equilibrium. libretexts.org

Tautomeric Equilibria in Solution and Solid States

The position of the tautomeric equilibrium for cyclohexadienone systems can be significantly influenced by the state of the sample (solution or solid) and the nature of the solvent. In the solid state, the crystal packing forces and intermolecular interactions can lock the molecule into a specific tautomeric form.

In solution, the equilibrium is dynamic and sensitive to the solvent's properties. For instance, studies on acetoacetic acid have shown that the percentage of the enol tautomer is highly dependent on the solvent, ranging from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com This solvent dependency is often linked to the solvent's hydrogen-bonding capacity. For isomer pairs where the enol cannot form an internal hydrogen bond, the equilibrium is almost entirely controlled by the hydrogen-bonding basicity of the solvent. masterorganicchemistry.com

Computational studies, such as those using density functional theory (DFT), have been employed to understand these equilibria in different environments. These studies help in elucidating the preferred tautomeric forms in both the gas phase and in various solvents. mjcce.org.mkresearchgate.net

Influence of Substituents on Tautomeric Preferences and Stability

Substituents on the cyclohexadienone ring can exert a profound influence on the tautomeric equilibrium and the relative stability of the keto and enol forms. The electronic nature of the substituent plays a crucial role in this regard.

Electron-withdrawing groups and electron-donating groups can alter the stability of the tautomers differently. For example, in o-hydroxy Schiff bases, which share structural similarities with the enol forms of substituted cyclohexadienones, electron-withdrawing groups like a nitro group can facilitate proton transfer by lowering the activation energy, thereby favoring the keto-amine form. researchgate.net Conversely, electron-donating groups such as a methoxy (B1213986) group increase the activation energy, making proton transfer more difficult and favoring the phenol-imine (enol) form. researchgate.net

The position of the substituent also matters. Theoretical studies on substituted adenines, which also exhibit tautomerism, have shown that substitution can alter tautomeric preferences compared to the unsubstituted molecule. nih.gov For instance, C8 substitution in adenine (B156593) can lead to very small energy differences between tautomers in polar solvents, suggesting a mixture of tautomers might exist in aqueous solution. nih.gov

The effect of substituents on stability can be quantified using parameters like the Hammett substituent constants and through computational methods that calculate the substituent effect stabilization energy (SESE). mjcce.org.mkrsc.org These studies provide a detailed understanding of how substituents modulate the electronic structure and, consequently, the tautomeric preferences.

Table 1: Effect of Substituents on Tautomeric Equilibrium

| Substituent Type | Effect on Activation Energy for Proton Transfer | Favored Tautomer |

| Electron-Withdrawing (e.g., -NO₂) | Lowers | Keto-amine/Keto |

| Electron-Donating (e.g., -OCH₃) | Increases | Phenol-imine/Enol |

This table is a generalized representation based on findings from related systems like o-hydroxy Schiff bases.

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer is the fundamental step in the interconversion of tautomers. This process can occur through different mechanistic pathways, including concerted or stepwise transfers.

In many systems, the proton transfer is a key feature of the isomerization process. For example, in the isomerization of hydroxyacetone, the reaction can proceed through single or double proton transfer mechanisms, which can be either concerted (occurring in a single step) or stepwise (involving intermediates). chemrxiv.org

Computational studies, often employing methods like density functional theory (DFT), are instrumental in mapping the potential energy surfaces for these proton transfer reactions. mjcce.org.mkresearchgate.net These calculations help to identify the transition states and intermediates involved, providing a detailed picture of the reaction mechanism. For instance, potential energy surface (PES) scans can trace the path of the proton as it moves from one atom to another, revealing the energy barriers associated with the transfer. mjcce.org.mkresearchgate.net

In systems capable of forming intramolecular hydrogen bonds, such as certain enol forms of dicarbonyl compounds, the proton transfer is often facilitated. orgoreview.com The stability of the transition state and the resulting tautomer is influenced by factors like the geometry of the hydrogen bond and the delocalization of electrons within the molecule. researchgate.netnih.gov

Historical Context and Research Evolution Pertaining to 4 Hydroxycyclohexa 2,5 Dien 1 One

The study of 4-hydroxycyclohexa-2,5-dien-1-one, also known as p-quinol, and its derivatives is rooted in the broader exploration of quinoid chemistry. These compounds have garnered significant attention due to their roles as versatile intermediates in organic synthesis and their presence in biologically active natural products.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Answer :

- Detailed Documentation : Report exact molar ratios, reaction times, and purification gradients .

- Data Transparency : Include raw spectroscopic data (e.g., NMR peaks, IR spectra) in supplementary materials .

- Peer Review : Collaborate with independent labs to verify results, adhering to standards in organic chemistry education .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。